7-Methoxycoumarin-3-carbonyl azide

説明

Molecular Structure Analysis

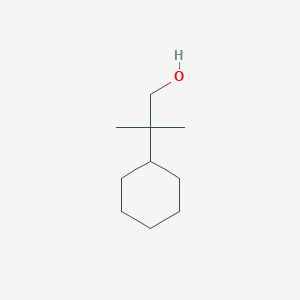

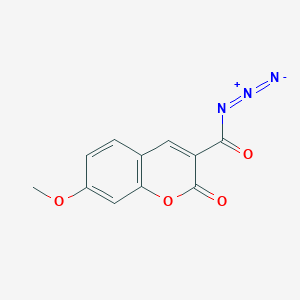

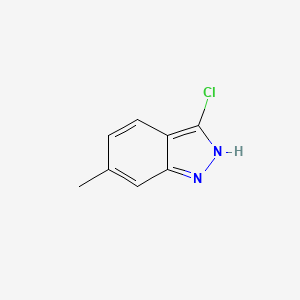

The molecular structure of 7-Methoxycoumarin-3-carbonyl azide contains a total of 26 bonds, including 19 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 ester .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methoxycoumarin-3-carbonyl azide include its physical form, solubility, melting point, boiling point, pKa, absorption maxima, emission maxima, molar extinction coefficient, and quantum yield .科学的研究の応用

Cancer Research :

- 7-Aryl-triazolyl-substituted sulfocoumarins, derived from 7-propargyloxy-sulfocoumarin and aryl azides, have been found to be potent and selective inhibitors of tumor-associated carbonic anhydrases IX and XII, which are relevant in cancer therapy (Nocentini et al., 2016).

- 5-Geranyloxy-7-Methoxycoumarin, a related compound, has shown significant inhibition of human colon cancer (SW-480) cell proliferation and induced apoptosis, suggesting its potential as a cancer preventive agent (Patil et al., 2013).

- Other coumarin derivatives have demonstrated anti-cancer properties through in vitro cytotoxic activity against various cancer cell lines (Bakare, 2021).

Alzheimer's Disease Treatment :

- Triazole-containing 3-phenylcoumarin-lipoic acid conjugates have been designed as multi-functional agents for the treatment of Alzheimer's disease, showing promise in neuroprotection and enzyme inhibition (Jalili‐baleh et al., 2018).

Biochemical Applications :

- A 7‐Methoxycoumarin‐3‐carboxylic Acid Ester derivative has been evaluated as a fluorescent, cell-cleavable, phosphonate protecting group, demonstrating potential in drug delivery and biological probing (Wiemer et al., 2016).

- Spectroscopic studies of 3-aryl-7-methoxy-coumarin derivatives have indicated their potential as fluorescent labels in various solvents, useful in protic media (Khemakhem et al., 2013).

Antibacterial Research :

- Preliminary studies on 7-Methoxycoumarin have shown its effectiveness as an antibacterial agent against Ralstonia solanacearum, a plant pathogen, demonstrating potential for agricultural applications (Han et al., 2021).

作用機序

Target of Action

7-Methoxycoumarin-3-carbonyl azide is primarily used as a fluorescent reagent in proteomics research

Mode of Action

The mode of action of 7-Methoxycoumarin-3-carbonyl azide involves its interaction with its targets (proteins or other biomolecules) in a way that allows it to fluoresce under certain conditions . This fluorescence can then be detected and analyzed, providing valuable information about the target molecules.

Result of Action

The primary result of the action of 7-Methoxycoumarin-3-carbonyl azide is the generation of a fluorescent signal that can be detected and analyzed. This allows researchers to track the presence, location, and behavior of the target molecules in a biological system .

特性

IUPAC Name |

7-methoxy-2-oxochromene-3-carbonyl azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O4/c1-17-7-3-2-6-4-8(10(15)13-14-12)11(16)18-9(6)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPIRQVNIGOHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623559 | |

| Record name | 7-Methoxy-2-oxo-2H-1-benzopyran-3-carbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxycoumarin-3-carbonyl azide | |

CAS RN |

97632-67-2 | |

| Record name | 7-Methoxy-2-oxo-2H-1-benzopyran-3-carbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 7-Methoxycoumarin-3-carbonyl azide in the presented research?

A: 7-Methoxycoumarin-3-carbonyl azide is employed as a derivatizing agent to enhance the detectability of 7α-hydroxycholesterol (7-HC) in dog plasma using high-performance liquid chromatography (HPLC) with fluorescence detection [, ].

Q2: How does 7-Methoxycoumarin-3-carbonyl azide interact with 7α-hydroxycholesterol?

A: The research indicates that 7-Methoxycoumarin-3-carbonyl azide reacts with both the C-3 and C-7 hydroxyl groups of 7α-hydroxycholesterol, forming a fluorescent derivative containing double coumarin groups [, ]. This derivatization significantly enhances the fluorescence signal, enabling more sensitive detection of 7-HC.

Q3: What are the advantages of using 7-Methoxycoumarin-3-carbonyl azide compared to other derivatizing agents for 7α-hydroxycholesterol analysis?

A: The research demonstrates that the 7-HC derivative formed with 7-Methoxycoumarin-3-carbonyl azide exhibits a four-fold lower detection limit (4 pg, S/N= 5) compared to the derivative produced using 1-anthroylcyanide []. This highlights the superior sensitivity achieved with 7-Methoxycoumarin-3-carbonyl azide for 7-HC detection.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)

![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)

![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)